molecular formula C12H18N2O B3294081 7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine CAS No. 886367-56-2

7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine

Cat. No.: B3294081
CAS No.: 886367-56-2
M. Wt: 206.28 g/mol
InChI Key: SYGDNHFVWSMVPU-UHFFFAOYSA-N
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Description

7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine is a heterocyclic compound that belongs to the class of azepines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethoxy-substituted benzylamine with a suitable cyclizing agent under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium or platinum to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine is unique due to its ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications .

Properties

IUPAC Name

7-ethoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-2-15-9-5-6-12-10(8-9)11(13)4-3-7-14-12/h5-6,8,11,14H,2-4,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGDNHFVWSMVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NCCCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101225305
Record name 7-Ethoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101225305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886367-56-2
Record name 7-Ethoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886367-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Ethoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101225305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine
Reactant of Route 2
7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine
Reactant of Route 3
Reactant of Route 3
7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine
Reactant of Route 4
7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine
Reactant of Route 5
7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine
Reactant of Route 6
7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine

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